REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[Cl:16][CH2:17][C:18](Cl)=[O:19]>CCOCC>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:18](=[O:19])[CH2:17][Cl:16])[CH:7]=1
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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equipped with stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
ADDITION
|
Details
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is slowly added
|
Type
|
CUSTOM
|
Details
|
thereto resulting in the formation of a precipitate
|
Type
|
FILTRATION
|
Details
|
After this time the reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to recover the precipitate that
|
Type
|
CUSTOM
|
Details
|
has formed
|
Type
|
WASH
|
Details
|
The precipitate is washed with aqueous potassium carbonate and with water
|
Type
|
CUSTOM
|
Details
|
The washed precipitate is then dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC=C1)NC(CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |